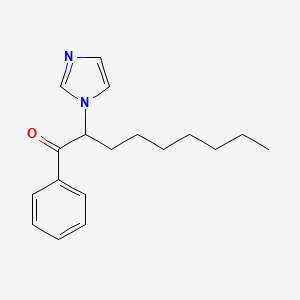
2-(Morpholin-4-yl)cyclopent-1-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Morpholin-4-yl)cyclopent-1-en-1-ol is an organic compound that features a morpholine ring attached to a cyclopentene structure
Méthodes De Préparation
The synthesis of 2-(Morpholin-4-yl)cyclopent-1-en-1-ol can be achieved through several routes. One common method involves the reaction of cyclopentenone with morpholine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(Morpholin-4-yl)cyclopent-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The morpholine ring can undergo substitution reactions with various reagents, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Morpholin-4-yl)cyclopent-1-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials, benefiting from its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Morpholin-4-yl)cyclopent-1-en-1-ol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(Morpholin-4-yl)cyclopent-1-en-1-ol can be compared with other similar compounds, such as:
N-(1-Cyclopenten-1-yl)morpholine: This compound has a similar structure but lacks the hydroxyl group.
4-(1-Cyclopenten-1-yl)morpholine: Another similar compound with slight structural variations
Propriétés
Numéro CAS |
62627-57-0 |
|---|---|
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
2-morpholin-4-ylcyclopenten-1-ol |
InChI |
InChI=1S/C9H15NO2/c11-9-3-1-2-8(9)10-4-6-12-7-5-10/h11H,1-7H2 |
Clé InChI |
OEUWOGRPIYRBDT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C1)O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


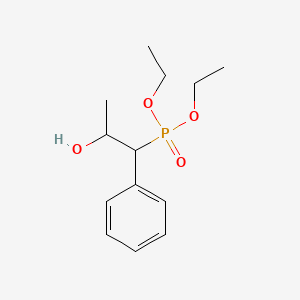
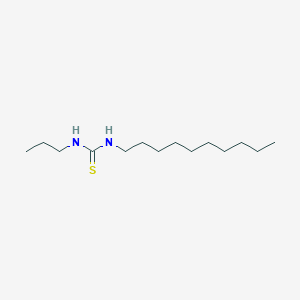

![7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14516545.png)

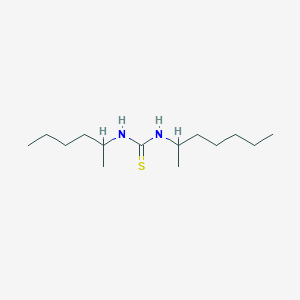
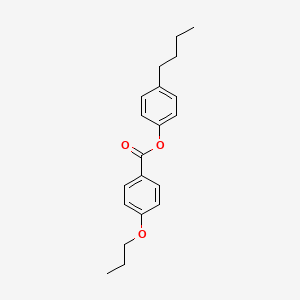

![Triethyl[(furan-2-yl)oxy]silane](/img/structure/B14516565.png)
![1,5-Dinitro-2,4-bis[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14516566.png)

![5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516578.png)

